Cas no 224-07-7 (Phenanthro[2,3-b]thiophene(7CI,8CI,9CI))

Phenanthro[2,3-b]thiophene(7CI,8CI,9CI) structure
224-07-7 structure
Product Name:Phenanthro[2,3-b]thiophene(7CI,8CI,9CI)
CAS No:224-07-7
MF:C16H10S
MW:234.315602779388
CID:291380
PubChem ID:164566
Update Time:2025-04-19

Phenanthro[2,3-b]thiophene(7CI,8CI,9CI) Chemical and Physical Properties

Names and Identifiers

    • Phenanthro[2,3-b]thiophene(7CI,8CI,9CI)
    • Phenanthro(2,3-b)thiophene
    • Phenanthro[2,3-b]thiophene
    • tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)-3-phenylpropanoate
    • SCHEMBL2930168
    • 224-07-7
    • PUDWJHJHVOOWEE-UHFFFAOYSA-N
    • DTXSID60945049
    • Inchi: 1S/C16H10S/c1-2-4-14-11(3-1)5-6-12-10-16-13(7-8-17-16)9-15(12)14/h1-10H
    • InChI Key: PUDWJHJHVOOWEE-UHFFFAOYSA-N
    • SMILES: S1C=CC2=C1C=C1C=CC3C=CC=CC=3C1=C2

Computed Properties

  • Exact Mass: 234.0504
  • Monoisotopic Mass: 234.05032149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • PSA: 0
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